molecular formula C7H15NO B12978326 Azocan-5-ol

Azocan-5-ol

Cat. No.: B12978326
M. Wt: 129.20 g/mol
InChI Key: GAUSBCDACBHWRS-UHFFFAOYSA-N
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Description

Azocan-5-ol is a nitrogen-containing heterocyclic compound with a unique eight-membered ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azocan-5-ol can be synthesized through several methods. One common approach involves the ring-closing metathesis (RCM) reaction. This method utilizes readily available raw materials and involves the formation of the eight-membered ring structure through a metathesis reaction. The reaction conditions typically include the use of a suitable catalyst, such as Grubbs’ catalyst, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Azocan-5-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield azocan-5-one, while reduction can produce azocan-5-amine.

Scientific Research Applications

Azocan-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: this compound derivatives have shown potential as bioactive compounds with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Azocan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity. In biological systems, it can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azocan-5-one: Similar in structure but lacks the hydroxyl group.

    Azocan-5-amine: A reduced derivative with an amine group instead of a hydroxyl group.

    Azocan-5-carboxylic acid: Contains a carboxyl group, making it more acidic.

Uniqueness

Azocan-5-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

azocan-5-ol

InChI

InChI=1S/C7H15NO/c9-7-3-1-5-8-6-2-4-7/h7-9H,1-6H2

InChI Key

GAUSBCDACBHWRS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCCNC1)O

Origin of Product

United States

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